5-(2-AMINOPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Overview
Description
5-(2-Aminophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
For instance, 2-aminophenyl benzimidazole, a compound with a similar 2-aminophenyl group, has been used to create complexes that target Folate Receptor Alpha (FolRa), a cell-surface protein overexpressed in ovarian and endometrial cancer .
Mode of Action
For instance, Ruthenium complexes containing 2-aminophenyl benzimidazole have been shown to intercalate with DNA .
Biochemical Pathways
For example, 2-aminophenyl benzimidazole derivatives have been reported to affect tryptophan, vitamin B6, and purine metabolism .
Pharmacokinetics
For instance, a compound containing a 2-aminophenyl group, CI-994, demonstrated significant antitumor activity in vitro and in vivo against a broad spectrum of murine and human tumor models .
Result of Action
For example, a compound containing a 2-aminophenyl group, CI-994, demonstrated significant antitumor activity in vitro and in vivo against a broad spectrum of murine and human tumor models .
Action Environment
It is known that aromatic amines, which include compounds with a 2-aminophenyl group, are potential carcinogenic and toxic agents, constituting an important class of environmental pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with thiourea under acidic conditions, which leads to the formation of the triazole ring . Another approach involves the use of carbon disulfide or ethyl xanthogenate in the presence of a base to achieve the desired cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Halogenated compounds and bases like sodium hydroxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(2-Aminophenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another heterocyclic compound with similar biological activities.
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Aminophenol: Used in the synthesis of various pharmaceuticals and dyes .
Uniqueness
5-(2-Aminophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of nitrogen and sulfur atoms within the triazole ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-(2-aminophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,9H2,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDFXJUKACZJTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200831 | |
Record name | 5-(2-Aminophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001200831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174574-09-5 | |
Record name | 5-(2-Aminophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174574-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Aminophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001200831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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